N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
The compound is a complex organic molecule. It contains several functional groups, including a quinoxaline, a benzo[c][1,2,5]thiadiazole, and a sulfonamide . These types of compounds are often studied in medicinal chemistry due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions . For example, the Suzuki–Miyaura Pd-catalysed C–C cross-coupling reaction has been used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of similar compounds often involves a nonplanar geometry and a photoactive core . The exact structure would depend on the specific substituents and their positions in the molecule .Chemical Reactions Analysis
These types of compounds can participate in various chemical reactions. For example, they can undergo cross-coupling reactions . They can also exhibit fluorescence quenching behavior when incorporated into certain frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. They often exhibit good liposolubility due to the presence of sulfur atoms . They can also exhibit aggregated-induced emission (AIE) properties .Scientific Research Applications
- Quinoxalin-2(1H)-ones have attracted significant interest due to their wide applications in pharmaceutical and materials fields. Specifically, they play a crucial role in recyclable heterogeneous catalytic reactions for direct C–H functionalization .
- Researchers have explored various heterogeneous catalysts, including graphitic phase carbon nitride, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), ion exchange resins, piezoelectric materials, and microsphere catalysts. These materials enable the construction of C-B/Si/P/R F/X/Se bonds, asymmetric synthesis, and other areas .
- A recent breakthrough involves visible-light-promoted remote benzylic/aliphatic C(sp³)–H heteroarylation of N-fluorocarboxamides with quinoxalin-2(1H)-ones. This transformation proceeds through amidyl radical generation, 1,5-hydrogen atom transfer (HAT), and cross-dehydrogenative coupling steps .
- Transition metal-free visible-light-driven continuous-flow C-3-alkylation of quinoxalin-2(1H)-ones has been demonstrated. This process employs Katritzky salts as alkylating agents, eosin-Y as a photoredox catalyst, and DIPEA as a base at room temperature. The protocol offers an efficient and sustainable approach .
Heterogeneous Catalysis for C–H Functionalization
Remote C(sp³)–H Heteroarylation
Continuous-Flow C-3-Alkylation
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S2/c1-2-3-11-19-17-18(21-13-8-5-4-7-12(13)20-17)24-28(25,26)15-10-6-9-14-16(15)23-27-22-14/h4-10H,2-3,11H2,1H3,(H,19,20)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGXNSCFITYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide |
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